

# Discovery and development of A-582941

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## Compound of Interest

Compound Name: A-582941 dihydrochloride

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An In-depth Technical Guide on the Discovery and Development of A-582941

## Abstract

A-582941 is a novel, selective partial agonist of the  $\alpha 7$  neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models for enhancing cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to  $\alpha 7$  nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models assessing working memory, short-term recognition, memory consolidation, and sensory gating.[1][3] Coupled with a benign safety and tolerability profile, these findings validate  $\alpha 7$  nAChR agonism as a promising therapeutic strategy for cognitive deficits in various neurological and psychiatric disorders.[1][2]

## Discovery and Physicochemical Properties

A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole, was identified through lead optimization and structure-activity relationship studies focused on creating  $\alpha 7$  nAChR agonists with improved CNS penetration compared to earlier quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound possesses favorable physical properties for a CNS-active drug, including a low molecular weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941

Property	Value	Reference
IUPAC Name	(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride	[4]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>4</sub>	[5]
Molecular Weight	280.37 g/mol (free base)	[1][5]
CAS Number	848591-90-2	[5]
ClogP	2.3	[1]
pKa	8.75 and 4.44	[1]

| Permeability (Caco-2) | Papp A → B=  $14.02 \times 10^{-6}$  cm/s |[1] |

## In Vitro Pharmacology

The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial agonist of the  $\alpha 7$  nAChR.

## Binding Affinity and Selectivity

Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and human  $\alpha 7$  nAChRs.[1][6] The compound shows significant selectivity for the  $\alpha 7$  nAChR over other nAChR subtypes and the 5-HT<sub>3</sub> receptor, which it also binds to, albeit with a much lower affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at  $\alpha 7$  nAChRs and Other Receptors

Receptor Target	Species/Tissue	Radioligand	K <sub>i</sub> (nM)	Reference
α7 nAChR	Rat Brain	[ <sup>3</sup> H]A-585539	10.8	[1][6][8]
α7 nAChR	Human Frontal Cortex	[ <sup>3</sup> H]A-585539	17	[7]
α7 nAChR	Human	-	16.7	[3][6][8]
α4β2 nAChR	Rat Brain	[ <sup>3</sup> H]cytisine	>100,000	[7]

| 5-HT<sub>3</sub> Receptor | - | [<sup>3</sup>H]-BRL 43694 | 154 |[5][7] |

## Functional Activity

Functional assays confirm that A-582941 acts as a partial agonist at α7 nAChRs. In *Xenopus* oocytes expressing recombinant human α7 receptors, A-582941 evoked a maximal response that was approximately half of that produced by the endogenous agonist acetylcholine (ACh). [1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as α4β2, α3β4, or α9α10.[1][9]

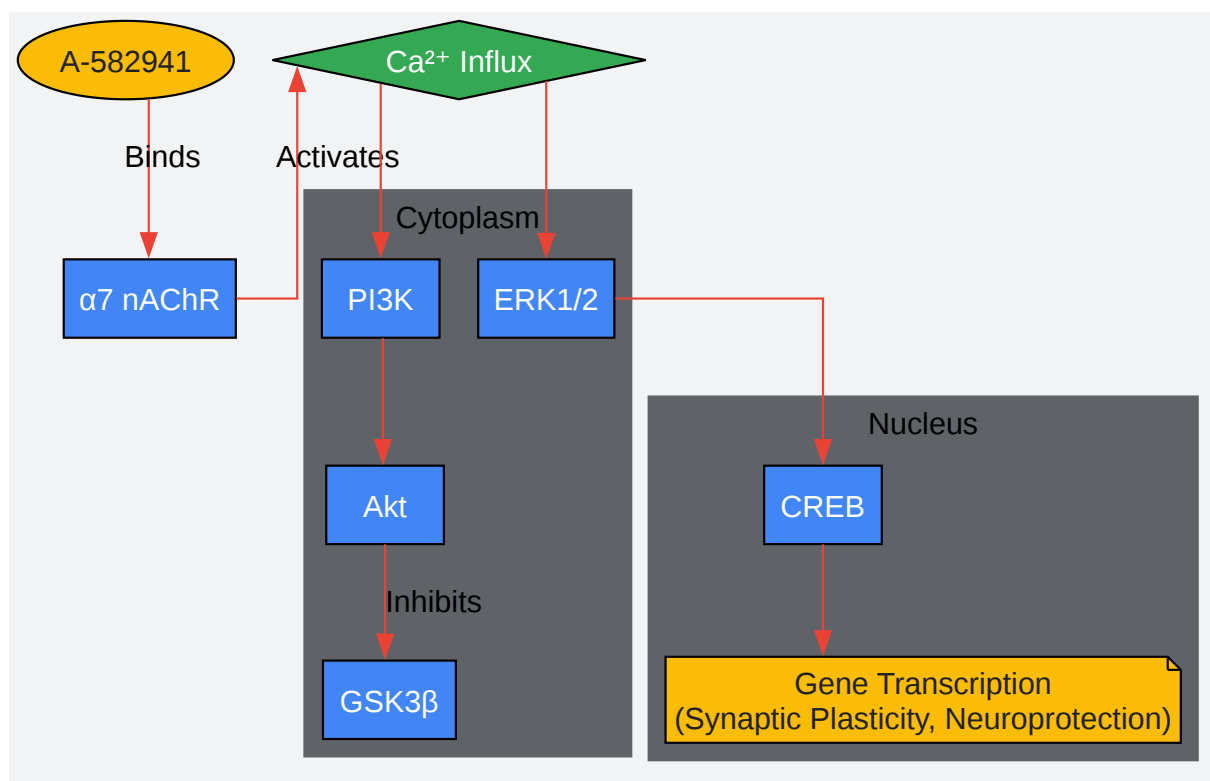
Table 3: In Vitro Functional Activity of A-582941

Assay System	Receptor	Parameter	Value	Reference
Human α7 nAChR	(expressed in oocytes)	EC <sub>50</sub>	4260 nM	[1][9]
		Efficacy vs. ACh	52%	[1]
Rat α7 nAChR	(expressed in oocytes)	EC <sub>50</sub>	2450 nM	[1]
		Efficacy vs. ACh	60%	[1]

| PC12 cells (α7 nAChRs) | (ERK1/2 Phosphorylation) | EC<sub>50</sub> | 95 nM |[1] |

## Mechanism of Action and Signaling Pathways

Activation of the  $\alpha 7$  nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective effects are linked to the PI3K/Akt/GSK3 $\beta$  cell survival pathway.[1]



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**Caption:** A-582941 signaling pathway. (Max Width: 760px)

## Pharmacokinetics and Metabolism

A-582941 demonstrates favorable pharmacokinetic properties across multiple species, characterized by high oral bioavailability and excellent brain penetration.[1] Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein

binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug interactions.[1]

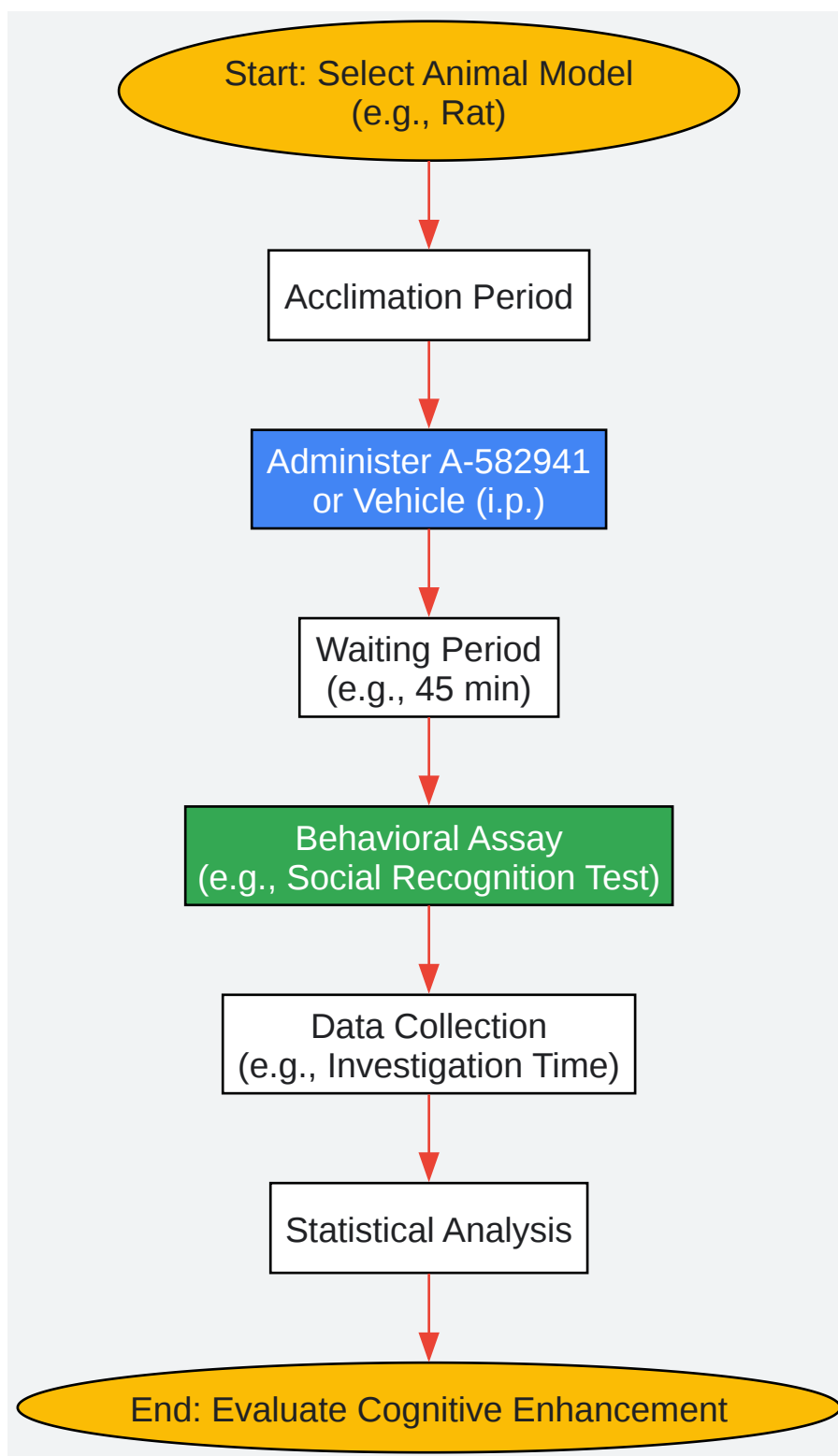
Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

Species	Oral Bioavailability (%)	Plasma Protein Binding (%)	Reference
Mouse	~100	77	[1]
Rat	~90	72	[1]
Dog	-	70	[1]
Monkey	-	68	[1]

| Human | - | 73 [1] |

## Preclinical Efficacy in In Vivo Models

A-582941 has been validated in a range of animal models that assess various domains of cognition. It has been shown to enhance working memory, short-term recognition memory, memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond to plasma concentrations approximating its in vitro binding affinity for the  $\alpha 7$  nAChR.[1]



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**Caption:** General workflow for in vivo cognitive testing. (Max Width: 760px)

Table 5: Efficacy of A-582941 in Animal Models of Cognition

Cognitive Domain	Model	Species	Effective Dose (μmol/kg)	A-582941 Plasma Conc. (nM)	Reference
Working Memory	Delayed Match-to-Sample	Monkey	0.003–0.100	21.0 (at 0.01 μmol/kg)	[1]
Short-term Memory	Social Recognition	Rat	0.1–1.0 (acute)	17.0 (at 0.10 μmol/kg)	[1]
Memory Consolidation	24-hr Inhibitory Avoidance	Mouse	0.01–1.00	9.3 (at 0.10 μmol/kg)	[1]

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0 μmol/kg) | [1] |

## Safety and Tolerability

Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular, gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and tolerability profile.[1][2][3] This favorable safety profile supports its potential for further development as a therapeutic agent.

## Conclusion

A-582941 is a potent, selective, and CNS-penetrant partial agonist of the α7 nAChR. Its discovery and development have been guided by a systematic approach to improve upon earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical cognition models.[1] The comprehensive characterization of A-582941, from its molecular interactions to its in vivo effects, provides a strong preclinical validation for α7 nAChR agonism as a therapeutic mechanism for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2]

## Appendix: Experimental Protocols

### Radioligand Binding Assay

Competition binding assays were performed using membranes prepared from rat brain or human frontal cortex.<sup>[1][7]</sup> Membranes were incubated with a specific  $\alpha 7$  nAChR agonist radioligand, such as [ $^3\text{H}$ ]A-585539, in the presence of varying concentrations of A-582941. Non-specific binding was determined using a high concentration of a known  $\alpha 7$  agonist. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of A-582941 that inhibits 50% of specific binding ( $\text{IC}_{50}$ ) was determined, and the inhibition constant ( $K_i$ ) was calculated using the Cheng-Prusoff equation.<sup>[1]</sup>

### In Vivo ERK1/2 and CREB Phosphorylation

The effects of A-582941 on signaling pathways in the brain were measured in mice.<sup>[1]</sup> Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and CREB were measured using immunohistochemistry on brain sections. Dose-dependent increases in the phosphorylation of these proteins were quantified to assess the in vivo engagement of the target signaling pathways.<sup>[1]</sup>

### Social Recognition Test in Rats

This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to the same juvenile. The time the adult rat spends investigating the juvenile during both exposures is recorded. A reduction in investigation time during the second exposure indicates recognition memory. A-582941 or vehicle was administered to the adult rats before the first exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the investigation time during the second session compared to the first.<sup>[1][9]</sup>

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